Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

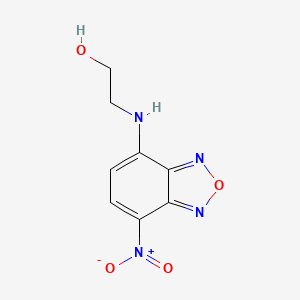

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- is a chemical compound with the molecular formula C8H8N4O4 and a molecular weight of 224.176 g/mol This compound is known for its unique structure, which includes a benzofurazan ring substituted with a nitro group and an aminoethanol moiety

Preparation Methods

One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further reactions lead to the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The benzofurazan ring allows for various substitution reactions, particularly at the nitro and amino positions.

Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex benzofurazan derivatives.

Industry: It is used in the production of dyes and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- is primarily related to its ability to interact with biological molecules through its nitro and amino groups. These interactions can lead to the formation of reactive intermediates that exert various biological effects. The compound’s fluorescent properties also allow it to be used as a probe in biological systems, where it can bind to specific molecular targets and pathways .

Comparison with Similar Compounds

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- can be compared with other benzofurazan derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and resulting properties. The unique combination of the nitro and aminoethanol groups in Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- gives it distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)-, also known as compound 7 , is a derivative of 7-nitrobenzofurazan and has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in biomedical research.

Chemical Structure and Properties

The compound features a benzofurazan moiety, which is known for its fluorescent properties, making it suitable for use as a probe in biochemical assays. Its structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological molecules.

Biological Activity

1. Antimicrobial Properties

Ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- has demonstrated significant antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate strong efficacy, with some derivatives showing MICs as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Mechanism of Action

The mechanism behind the antimicrobial activity of this compound involves its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions. It has been observed to act synergistically with traditional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

3. Anticancer Activity

Recent studies have highlighted the potential of ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- in cancer therapy. It targets topoisomerase II alpha (TOP2A), a crucial enzyme in DNA replication and repair, which is overexpressed in various cancers, including colorectal cancer . The compound inhibits TOP2A-dependent transcription, leading to reduced tumor cell invasion and metastasis by reversing epithelial-mesenchymal transition (EMT) processes .

Case Study 1: Inhibition of TOP2A in Colorectal Cancer

A study utilized 3D tumor organoid models to assess the effects of ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- on colorectal cancer cells. The results indicated that the compound effectively inhibited colony formation and reduced the invasive potential of tumor cells when compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, ethanol, 2-((7-nitro-4-benzofurazanyl)amino)- was tested against several bacterial strains. The findings revealed that the compound significantly reduced biofilm formation and exhibited low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .

Research Findings Summary

| Activity | Details |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, MIC as low as 0.22 μg/mL |

| Anticancer | Inhibits TOP2A; reduces tumor cell invasion and EMT processes |

| Synergistic Effects | Enhances efficacy of Ciprofloxacin in resistant bacterial strains |

| Safety Profile | Low hemolytic activity; non-cytotoxic at concentrations >60 μM |

Q & A

Basic Research Questions

Q. What is the role of 2-((7-nitro-4-benzofurazanyl)amino)-ethanol derivatives in studying cAMP-dependent signaling pathways?

This compound is a critical component of the fluorescent cyclic nucleotide analog 8-NBD-cAMP (8-(2-[7-nitro-4-benzofurazanyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate). It serves as a competitive probe to study the binding dynamics of exchange proteins directly activated by cAMP (Epac1/2). The nitrobenzofurazanyl group enables fluorescence detection, with intensity increasing upon binding to Epac, allowing real-time monitoring of ligand interactions .

Q. How does the fluorescence property of 8-NBD-cAMP facilitate EPAC ligand binding studies?

Binding of 8-NBD-cAMP to Epac induces a conformational change that enhances fluorescence intensity (excitation: 470 nm, emission: 540 nm). This property is exploited in "mix-and-measure" competition assays, where displacement by test compounds reduces fluorescence, enabling quantitative analysis of binding affinities. For example, a 0.05 μM Epac2 and 0.06 μM 8-NBD-cAMP mixture in Tris-HCl buffer (pH 7.5) is used to screen inhibitors like ESI-09 .

Advanced Research Questions

Q. What methodological considerations are critical when designing competition assays using 8-NBD-cAMP to quantify ligand binding affinities?

Key parameters include:

- Buffer composition : 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT to maintain protein stability .

- Fluorescence calibration : Baseline readings at 470 nm excitation/540 nm emission must account for background noise from plate materials or solvents.

- Dose-response validation : Test compounds should span a 10,000-fold concentration range (e.g., 1 nM–100 μM) to ensure accurate IC50 calculations .

- Controls : Include cAMP as a positive control for competition and buffer-only blanks to normalize signal drift .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving 8-NBD-cAMP-based Epac inhibitors?

Contradictions often arise from assay-specific artifacts or off-target effects. To address this:

- Orthogonal assays : Validate hits using biophysical methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding thermodynamics .

- Mutagenesis studies : Identify critical Epac residues (e.g., Leu-143, Glu-144) that interact with 8-NBD-cAMP to distinguish direct binding from nonspecific effects .

- Molecular docking : Use AutoDock Vina to model inhibitor interactions with Epac’s cyclic nucleotide-binding domain, prioritizing compounds with predicted high affinity .

Q. What strategies optimize the sensitivity of fluorescence-based high-throughput screening (HTS) using 8-NBD-cAMP for Epac antagonist discovery?

Optimization involves:

- Reagent titration : Balance Epac2 (0.05 μM) and 8-NBD-cAMP (0.06 μM) concentrations to maximize signal-to-noise ratios without oversaturating the system .

- Plate reader calibration : Use black 96-well plates to minimize light scattering and ensure consistent fluorescence measurements across wells .

- Z’-factor validation : Aim for Z’ > 0.5 by testing intraplate variability with cAMP controls (e.g., 50 μM cAMP reduces fluorescence by 70–80%) .

- Counter-screens : Exclude false positives by testing compounds against PKA or other cAMP-binding proteins to ensure Epac specificity .

Q. Notes for Methodological Rigor

- Reproducibility : Replicate assays in triplicate across independent experiments to account for plate-to-plate variability .

- Data normalization : Express fluorescence changes as ΔF/F0 (fold change relative to baseline) to standardize results .

- Statistical analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals .

Properties

CAS No. |

65703-47-1 |

|---|---|

Molecular Formula |

C8H8N4O4 |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol |

InChI |

InChI=1S/C8H8N4O4/c13-4-3-9-5-1-2-6(12(14)15)8-7(5)10-16-11-8/h1-2,9,13H,3-4H2 |

InChI Key |

YYIBRXXNWYMKRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.